5-(2-(8-Phenyloctyl)phenyl)-4,6-dithianonanedioic acid
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Overview
Description
SKF 102922 is a chemical compound known for its role as a leukotriene receptor antagonist. Leukotrienes are inflammatory mediators produced in the body, and antagonists like SKF 102922 are used to inhibit their effects. This compound has been studied for its potential therapeutic applications in conditions involving inflammation and allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
SKF 102922 is prepared through total synthesis. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific details of the synthetic route and reaction conditions are proprietary to the laboratories that developed the compound, such as Smith Kline & French Laboratories .
Industrial Production Methods
The industrial production of SKF 102922 would involve scaling up the laboratory synthesis to a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The exact industrial production methods are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
SKF 102922 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or nucleophiles may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
SKF 102922 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: SKF 102922 is used as a tool compound to study the mechanisms of leukotriene receptor antagonism.
Biology: It is used to investigate the role of leukotrienes in various biological processes, including inflammation and immune responses.
Mechanism of Action
SKF 102922 exerts its effects by binding to leukotriene receptors, specifically leukotriene D4 receptors, and inhibiting their activation. This prevents the downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets and pathways involved include the inhibition of phospholipase C and the subsequent reduction in the production of inositol trisphosphate and diacylglycerol .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SKF 102922 include:
- SKF 104353
- SKF 104373
- FPL 55712
Uniqueness
SKF 102922 is unique in its specific binding affinity and selectivity for leukotriene D4 receptors. This makes it a valuable tool for studying the role of leukotrienes in various biological processes and for developing potential therapeutic agents targeting these pathways .
Properties
CAS No. |
96964-40-8 |
---|---|
Molecular Formula |
C27H36O4S2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3-[2-carboxyethylsulfanyl-[2-(8-phenyloctyl)phenyl]methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C27H36O4S2/c28-25(29)18-20-32-27(33-21-19-26(30)31)24-17-11-10-16-23(24)15-9-4-2-1-3-6-12-22-13-7-5-8-14-22/h5,7-8,10-11,13-14,16-17,27H,1-4,6,9,12,15,18-21H2,(H,28,29)(H,30,31) |
InChI Key |
HPDCVSUTOBCBFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(SCCC(=O)O)SCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(SCCC(=O)O)SCCC(=O)O |
Key on ui other cas no. |
96964-40-8 |
Synonyms |
5-(2-(8-phenyloctyl)phenyl)-4,6-dithianonanedioic acid SK and F 102922 SK and F-102922 SKF 102922 |
Origin of Product |
United States |
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